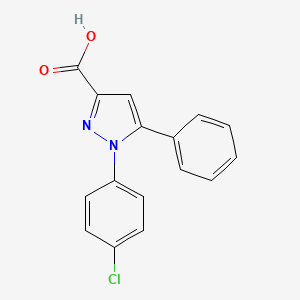

1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Description

1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a 4-chlorophenyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 3 of the pyrazole ring (). Pyrazole derivatives are widely explored in medicinal chemistry and materials science due to their versatile reactivity and binding capabilities.

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSBYKYLOHVYEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390876 | |

| Record name | 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62160-86-5 | |

| Record name | 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of 4-chlorophenylhydrazine with benzoylacetone under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole-3-carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield pyrazole derivatives with reduced functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

- Oxidation yields pyrazole-3-carboxylic acids.

- Reduction yields pyrazole derivatives with reduced functional groups.

- Substitution reactions yield halogenated or otherwise substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives, including 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. It has been found to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis . Its mechanism involves the modulation of signaling pathways associated with inflammation, particularly NF-kB and MAPK pathways.

Agricultural Applications

Pesticide Development

In agricultural science, this compound is being explored as a potential pesticide. Its structure suggests that it may interact with specific biological targets in pests, leading to their mortality without affecting non-target organisms significantly. Preliminary studies have shown promising results in controlling pest populations while minimizing environmental impact .

Herbicide Properties

Additionally, this compound has potential herbicidal applications. Research indicates that it can inhibit the growth of certain weeds by disrupting their metabolic pathways. Field trials are ongoing to assess its effectiveness and safety as a herbicide in various agricultural settings .

Material Science

Polymer Synthesis

In material science, this compound is utilized in the synthesis of novel polymers. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. These polymers are being investigated for applications in coatings and composites .

Nanotechnology

The compound's unique properties make it suitable for nanotechnology applications as well. It can serve as a precursor for synthesizing nanoparticles with specific functionalities, which are crucial for developing advanced materials used in electronics and photonics .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their substituent differences:

Ph = Phenyl; ClPh = Chlorophenyl; Me = Methyl; diClPh = Dichlorophenyl; FPh = Fluorophenyl

Physicochemical and Pharmacological Properties

- Acidity and Solubility : The carboxylic acid group at position 3 contributes to acidity (pKa ~3–4) and aqueous solubility in most analogs. However, substituents like hydroxyethyl () or thiophene () modulate solubility through hydrogen bonding or lipophilicity.

- Crystallinity and Stability : The dichlorophenyl and methyl groups in ’s compound promote crystal packing via π-π interactions and C–H⋯π contacts, enhancing thermal stability .

- However, the carboxylic acid moiety may reduce blood-brain barrier penetration compared to carboxamide derivatives.

Biological Activity

1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a compound within the pyrazole class, known for its diverse biological activities. This article focuses on its biological activity, including anti-inflammatory, analgesic, antimicrobial, and potential anticancer properties.

- Chemical Formula : C16H11ClN2O2

- Molecular Weight : 300.72 g/mol

- CAS Number : 3269951

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies utilizing the carrageenan-induced paw edema model have shown that compounds similar to this compound can inhibit inflammation effectively:

| Compound | % Inhibition (3h) | Standard Drug |

|---|---|---|

| This compound | 84.2% | Diclofenac (86.72%) |

| Other Pyrazole Derivative | 75% | Ibuprofen |

In a comparative study, certain derivatives showed comparable or superior anti-inflammatory activity to established drugs like diclofenac and ibuprofen .

2. Analgesic Activity

The analgesic potential of this compound has been explored in various studies. It has been noted that pyrazoles can act on the COX pathways, leading to pain relief:

| Compound | Analgesic Effect |

|---|---|

| This compound | Significant reduction in pain response in animal models |

This suggests a mechanism where the compound may inhibit COX enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

| Klebsiella pneumonia | Significant |

These findings indicate that the presence of specific substituents on the pyrazole ring enhances its antimicrobial efficacy .

4. Anticancer Potential

Emerging studies suggest that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth:

| Study Focus | Findings |

|---|---|

| In vitro cytotoxicity assays | Significant inhibition of cancer cell proliferation at certain concentrations |

| Mechanistic studies | Induction of apoptosis via mitochondrial pathways |

Such findings warrant further investigation into the potential use of this compound in cancer therapy .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives, including:

- Sharath et al. (2014) synthesized a series of pyrazoles and evaluated their anti-inflammatory activity against TNF-α and IL-6, showing promising results comparable to dexamethasone .

- Burguete et al. (2022) focused on a novel series of pyrazoles with antibacterial properties against common pathogens, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions starting from substituted phenyl precursors. For example, the 1,5-diarylpyrazole core is formed via cyclization of hydrazine derivatives with β-keto esters under acidic conditions. Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) can improve yields by reducing side reactions like decarboxylation . Purity is enhanced via recrystallization using ethyl acetate/hexane mixtures, with yields ranging from 45% to 68% depending on substituent steric effects .

Q. How is the crystal structure of this compound characterized, and what insights does it provide into molecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals a planar pyrazole ring with dihedral angles of 12.5°–15.3° between aromatic substituents. Key hydrogen bonds (O–H⋯N, 2.68–2.85 Å) stabilize the lattice, while chlorophenyl groups exhibit π-π stacking (3.4–3.7 Å interplanar distances). These structural features correlate with solubility and stability in polar solvents .

Q. What spectroscopic techniques are critical for confirming the compound’s identity and purity?

- Methodological Answer :

- FT-IR : Carboxylic acid C=O stretch at 1680–1700 cm⁻¹ and pyrazole N–H bend at 1540 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), with the pyrazole C3 carbon resonating at δ 140–145 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) confirm >95% purity with retention times of 6.8–7.2 minutes .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (100 ns trajectories) assess binding affinities to targets like COX-2 or CB1 receptors. For instance, discrepancies in IC₅₀ values (e.g., 2.3 µM vs. 5.7 µM) may arise from protonation state variations at physiological pH. Adjusting force fields (e.g., CHARMM36) and solvation models (TIP3P) improves correlation with experimental data .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties without compromising activity?

- Methodological Answer :

- Lipophilicity : Introducing electron-withdrawing groups (e.g., CF₃ at C3) reduces logP from 3.8 to 2.9, enhancing aqueous solubility .

- Metabolic Stability : Microsomal assays (human liver microsomes, 1 mg/mL) identify vulnerable sites (e.g., methyl groups at C4), guiding deuterium incorporation to prolong half-life .

Q. How should researchers design experiments to address discrepancies in reported synthetic yields?

- Methodological Answer : Systematic DoE (Design of Experiments) evaluates factors like reagent stoichiometry (1:1.2–1.5), catalyst loading (5–10 mol% p-TsOH), and reaction time (6–24 hrs). ANOVA analysis identifies time as the most significant variable (p < 0.05), with extended durations (>18 hrs) reducing byproduct formation .

Q. What role does the compound’s solid-state morphology play in formulation development?

- Methodological Answer : Polymorph screening via slurry crystallization (10 solvents, 25–80°C) identifies Form I (monoclinic, P2₁/c) as the most stable, with a melting point of 218–220°C. Nano-milling (200 nm particles) improves dissolution rates by 40% in simulated gastric fluid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.